6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a benzylpiperazine moiety, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the reaction of 4-benzylpiperazine with a suitable triazine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like DMF or DMSO at moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
Uniqueness
Compared to similar compounds, 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine stands out due to its unique combination of a triazine ring, benzylpiperazine moiety, and dimethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H29N7 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
6-[(4-benzylpiperazin-1-yl)methyl]-2-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H29N7/c1-17-8-9-20(18(2)14-17)25-23-27-21(26-22(24)28-23)16-30-12-10-29(11-13-30)15-19-6-4-3-5-7-19/h3-9,14H,10-13,15-16H2,1-2H3,(H3,24,25,26,27,28) |
InChI Key |
RABVEOSLMQGFAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.